molecular formula C16H15Cl2NO3 B3461046 3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide

3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide

Cat. No.: B3461046
M. Wt: 340.2 g/mol
InChI Key: YBGCNVQMXBCOCE-UHFFFAOYSA-N
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Description

3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide is an organic compound with a complex structure, characterized by the presence of multiple functional groups including chloro, methoxy, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration and Reduction: Starting with 4-methylbenzoic acid, nitration is performed to introduce a nitro group, followed by reduction to form the corresponding amine.

    Acylation: The amine is then acylated using 5-chloro-2,4-dimethoxybenzoyl chloride to form the amide bond.

    Chlorination: Finally, chlorination is carried out to introduce the chloro groups at the desired positions on the aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction, and automated systems for acylation and chlorination to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present in intermediates, can be reduced to amines.

    Substitution: The chloro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or ammonia.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The presence of chloro and methoxy groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-nitro-N-octylbenzamide
  • N-(5-chloro-2,4-dimethoxyphenyl)-3,5-dimethoxybenzamide

Uniqueness

Compared to similar compounds, 3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The combination of chloro and methoxy groups provides a distinct electronic environment that can be exploited in various chemical reactions and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c1-9-4-5-10(6-11(9)17)16(20)19-13-7-12(18)14(21-2)8-15(13)22-3/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGCNVQMXBCOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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